N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
Properties
Molecular Formula |
C21H17N3O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C21H17N3O/c1-15-12-13-18-22-19(16-8-4-2-5-9-16)20(24(18)14-15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,23,25) |
InChI Key |
WGPJDFXKHICRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-6-methylpyridine and Phenacyl Bromide
The foundational step involves reacting 2-amino-6-methylpyridine with phenacyl bromide under basic conditions. This method, adapted from the synthesis of 2-phenylimidazo[1,2-a]pyridine, proceeds via nucleophilic attack of the exocyclic amine on the carbonyl carbon of phenacyl bromide, followed by intramolecular cyclization and aromatization.
Procedure
- Combine 2-amino-6-methylpyridine (10 mmol) and phenacyl bromide (10 mmol) in ethanol (20 mL).
- Add sodium bicarbonate (12 mmol) to neutralize HBr generated in situ.
- Stir at room temperature for 8–10 hours, monitoring progress by TLC.
- Concentrate the mixture under reduced pressure and purify by column chromatography (ethyl acetate/hexane) to yield 6-methyl-2-phenylimidazo[1,2-a]pyridine.
Key Parameters
- Yield : ~70–85% (extrapolated from analogous reactions).
- Reaction Time : 8–12 hours.
- Base : Sodium bicarbonate ensures mild conditions, avoiding side reactions.
Functionalization at Position 3: Introduction of the Benzamide Group
The 3-position nitrogen of the imidazo[1,2-a]pyridine core is amenable to electrophilic substitution or direct acylation. Two primary strategies emerge: (1) direct acylation of the NH group and (2) coupling via activated intermediates.
Direct Acylation with Benzoyl Chloride
The most straightforward method involves treating 6-methyl-2-phenylimidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base. This Schotten-Baumann-type reaction facilitates N-acylation under mild conditions.
Procedure
- Dissolve 6-methyl-2-phenylimidazo[1,2-a]pyridine (1 equiv) in anhydrous dichloromethane (DCM).
- Add benzoyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2 equiv).
- Stir at room temperature for 4–6 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the title compound.
Key Parameters
Coupling via Carboxylic Acid Intermediates
Alternative routes employ pre-functionalized intermediates. For example, 3-carboxyimidazo[1,2-a]pyridines, synthesized via Vilsmeier-Haack formylation followed by oxidation, can undergo amidation with aniline derivatives.
Procedure
- Formylation : Treat 6-methyl-2-phenylimidazo[1,2-a]pyridine with POCl₃ and DMF to yield 3-carbaldehyde.
- Oxidation : Convert the aldehyde to carboxylic acid using KMnO₄ or Jones reagent.
- Amidation : Activate the carboxylic acid with HBTU and react with benzylamine or aniline.
Key Parameters
- Oxidation Yield : ~50–65% (similar to literature).
- Coupling Reagent : HBTU enables efficient amide bond formation.
Metal-Free Multicomponent Approaches
Recent advancements prioritize eco-friendly, one-pot methodologies. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation, offers a viable pathway but requires tailored substrates.
Modified GBB Reaction
While traditional GBB reactions use aldehydes and isonitriles, modifications incorporating benzoyl equivalents could theoretically yield the target compound.
Hypothetical Procedure
- Combine 2-amino-6-methylpyridine, benzaldehyde, and a benzoyl isonitrile equivalent.
- Catalyze with HCl or Bi(OTf)₃ under microwave irradiation.
- Purify via chromatography to isolate the product.
Challenges
- Benzoyl isonitriles are unstable, necessitating in situ generation.
- Limited literature precedence for direct benzamide incorporation via GBB.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation + Acylation | 2-Amino-6-methylpyridine, Phenacyl bromide, Benzoyl chloride | Room temperature, Mild base | 60–75 | Straightforward, scalable | Multiple steps, moderate yields |
| Carboxylic Acid Coupling | 3-Carboxyimidazo[1,2-a]pyridine, Aniline | HBTU, DMF | 50–65 | High regioselectivity | Lengthy oxidation steps |
| Metal-Free GBB | 2-Amino-6-methylpyridine, Benzaldehyde, Benzoyl equivalent | Acidic, Microwave | N/A | One-pot, atom-economical | Theoretical, unverified |
Mechanistic Insights
Cyclocondensation Mechanism
Acylation Dynamics
- Base Role : Triethylamine deprotonates the NH group, enhancing nucleophilicity for acyl chloride attack.
- Electronic Effects : The electron-rich imidazo nitrogen facilitates acylation at position 3 over other sites.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or Cl2 in chloroform (CHCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Modifications on the Imidazo[1,2-a]pyridine Core
Key Example :
- N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide Structural Difference: Incorporates a dimethylamino-methyl substituent on the imidazole ring and a trifluoromethylphenyl group.
Pyrimidine vs. Pyridine Ring Substitution
Key Example :
- N-[3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzamide (CAS: 864935-62-6) Structural Difference: Replaces the pyridine ring in the core with pyrimidine. However, biological data for this specific analog are unavailable .
Substituent Variations on the Benzamide Group
Key Examples :
- 4-Chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 372972-94-6)
- N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide
Positional Isomerism of Methyl Groups
Key Examples :
- N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 300806-68-2)
- 4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 313965-93-4)
Data Table: Structural and Functional Comparison
Key Research Findings
- Anti-inflammatory Activity : Derivatives with trifluoromethyl and acetamido-methyl groups (e.g., ) show enhanced activity, suggesting that bulky, electron-deficient groups improve target engagement .
- Solubility vs.
- Positional Isomerism : The 6-methyl vs. 7-methyl distinction (Evidences 4–5) may influence metabolic stability or binding pocket compatibility, though empirical data are lacking.
Biological Activity
N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C21H17N3O
- Molecular Weight: 327.4 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1
This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their potential pharmacological properties.
Anticancer Properties
Research has shown that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit promising anticancer activity. A study reported that compounds with structural similarities demonstrated IC50 values in the range of 80–1000 nM against various cancer cell lines such as HCT-15 and MDA-MB-468. Specifically, modifications to the imidazole or phenyl groups significantly influenced their potency against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80 |
| Compound 7 | HeLa | 100 |
| This compound | MDA-MB-468 | TBD |
The mechanism by which this compound exerts its biological effects involves inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. Such effects were observed in xenograft models where administration of similar compounds resulted in significant tumor suppression without notable toxicity .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antibacterial and Antifungal Activities: Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Further research is needed to elucidate these effects and their underlying mechanisms.
- Neuroleptic Activity: Similar benzamide derivatives have shown potential as neuroleptics. For instance, modifications in structure led to enhanced activity against apomorphine-induced stereotyped behavior in animal models, indicating possible therapeutic implications for psychiatric disorders .
Case Studies and Research Findings
A notable study highlighted the efficacy of a related compound in a breast cancer xenograft model. The compound was administered at a dosage of 60 mg/kg every other day for three weeks, resulting in a 77% reduction in tumor size compared to controls without significant weight loss in subjects . Such findings underscore the potential clinical relevance of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
